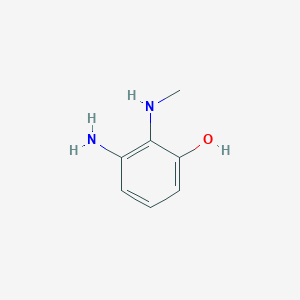

3-Amino-2-(methylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-amino-2-(methylamino)phenol |

InChI |

InChI=1S/C7H10N2O/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,8H2,1H3 |

InChI Key |

TZULHIYGGNIFGD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Methylamino Phenol

Strategic Approaches to the Synthesis of Substituted Aminophenols

The preparation of aromatic compounds with multiple amino and hydroxyl substituents relies on a few cornerstone reactions in organic chemistry. These methods can be adapted to create a variety of substitution patterns.

Nucleophilic aromatic substitution (SNAr) is a fundamental process for introducing nucleophiles, including amines, onto an aromatic ring. In this reaction, a nucleophile displaces a suitable leaving group, typically a halide, that is positioned on an aromatic ring activated by at least one strong electron-withdrawing group (e.g., a nitro group) in the ortho or para position.

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. For the synthesis of aminophenols, this could involve the reaction of a halogenated nitrophenol with an amine. However, direct substitution can be challenging if the activating group is not in the optimal ortho or para position relative to the leaving group. A notable variation is cine substitution, where the incoming nucleophile takes a position adjacent to the one originally occupied by the leaving group. For instance, the reaction of 2,3-dinitrophenol (B1210279) with secondary amines has been shown to result in 2-(dialkylamino)-5-nitrophenols, a process involving the displacement of the 3-nitro group and migration of the incoming amine. rsc.org

The most common and effective method for synthesizing aminophenols is the reduction of the corresponding nitrophenols. wikipedia.org The nitro group serves as a powerful directing group for electrophilic aromatic substitution and can be reliably converted to an amino group in the final steps of a synthesis. This strategy is widely employed for producing various isomers of aminophenol and diaminophenol.

The reduction of dinitrophenols to diaminophenols can be achieved through several methods, with catalytic hydrogenation being the most prevalent. smolecule.com This process typically involves hydrogen gas and a metal catalyst. High yields and purity are often achieved with this method.

| Method | Catalyst / Reagents | Conditions | Yield | Notes |

| Catalytic Hydrogenation | Palladium-Ruthenium alloy | 90°C, 1 atm H₂, 2.5 h | ~90% | High selectivity, product purified by recrystallization. |

| High-Pressure Hydrogenation | Palladium-Rhodium foil | 140°C, 60 atm H₂, 3 h | 89% | Efficient method suitable for larger scale synthesis. google.com |

| Chemical Reduction | Iron (Fe) shavings in HCl | 50-70°C | Moderate | A classic method, though recovery can be complex. google.com |

| Electrochemical Reduction | Copper or Monel-metal cathode | 90-95°C, in H₂SO₄ | Variable | Offers controlled reduction without high-pressure H₂. google.com |

This table provides a comparative overview of common methods for the reduction of dinitrophenols to diaminophenols.

Directly adding amino groups or selectively alkylating existing ones are key strategies for synthesizing complex aminophenols. The synthesis of N-substituted aminophenols can be achieved by reacting a phenol (B47542) derivative with an amine. For example, 3-(N,N-disubstituted amino)phenols can be prepared by reacting resorcinol (B1680541) with a primary amine, followed by alkylation of the intermediate 3-(N-monosubstituted amino)phenol. google.com Similarly, N-methylaminophenol (Metol) can be prepared by reacting hydroquinone (B1673460) with methylamine (B109427). wikipedia.org

A significant challenge in these syntheses is achieving selectivity. Aminophenols contain two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. Alkylation reactions can often lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To overcome this, protecting group strategies are often employed to temporarily block one functional group while the other is modified.

Multi-Step Synthesis of 3-Amino-2-(methylamino)phenol

As no direct, single-step synthesis for this compound is prominently documented, its preparation necessitates a multi-step approach. The following pathways are proposed based on established chemical principles and reactions of analogous compounds.

A plausible route to this compound begins with a readily available dinitro-substituted precursor, such as 2,3-dinitrophenol. This pathway hinges on the sequential, selective modification of the two nitro groups.

Proposed Pathway:

Selective Reduction: The first step involves the selective reduction of one of the two nitro groups of 2,3-dinitrophenol. Chemical reducing agents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), known for the Zinin reduction, are often used for partial reduction of dinitroarenes. This would yield a mixture of 2-amino-3-nitrophenol (B1277897) chemsrc.com and 3-amino-2-nitrophenol.

Protection and Methylation: The resulting aminonitrophenol intermediate would likely require protection of the amino group (e.g., as an acetamide) to prevent side reactions. Following protection, the second nitro group would be reduced. The newly formed second amino group could then be selectively methylated, for example, via reductive amination with formaldehyde (B43269) and a reducing agent.

Deprotection: The final step would involve the removal of the protecting group from the first amine to yield the target compound.

Given the complexity and potential for side products, a more direct but potentially lower-yielding approach could involve the careful, controlled monomethylation of 2,3-diaminophenol, which is accessible via the full reduction of 2,3-dinitrophenol. However, achieving selective mono-N-methylation at the 2-position over the 3-position and avoiding dimethylation would be a significant challenge.

An alternative strategy employs a halogenated phenol as a starting point, using nucleophilic aromatic substitution to introduce the methylamino group. A feasible precursor for this route is 2-chloro-3-nitrophenol (B183055).

Proposed Pathway:

Nucleophilic Aromatic Substitution: The first step is the reaction of 2-chloro-3-nitrophenol with methylamine. The chlorine atom is displaced by the methylamino group to form the intermediate, 2-(methylamino)-3-nitrophenol (B8756217). epa.gov While the nitro group is meta to the leaving group, which provides less activation than an ortho or para positioning, the reaction can often be driven to completion with heat and excess amine.

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the 2-(methylamino)-3-nitrophenol intermediate. This can be readily accomplished using standard catalytic hydrogenation conditions (e.g., H₂ gas with a Pd/C catalyst) to yield the final product, this compound. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate Product | Purpose |

| 1 | 2-Chloro-3-nitrophenol | Methylamine (CH₃NH₂), Heat | 2-(Methylamino)-3-nitrophenol | Introduction of the methylamino group via nucleophilic aromatic substitution. epa.gov |

| 2 | 2-(Methylamino)-3-nitrophenol | H₂, Palladium on Carbon (Pd/C) | This compound | Reduction of the nitro group to the primary amine. google.com |

This table outlines a proposed two-step synthesis of this compound starting from a halogenated phenol intermediate.

Derivatization of Aminophenol Scaffolds

The synthesis of this compound often proceeds through the strategic modification of existing aminophenol or related phenolic scaffolds. Direct synthesis is challenging due to the presence of multiple reactive functional groups, which can lead to a mixture of isomers and byproducts. Consequently, multi-step synthetic routes involving protection, derivatization, and deprotection are commonly employed.

A plausible synthetic strategy could commence with a precursor like 3-aminophenol (B1664112) or resorcinol. google.comwikipedia.org For instance, starting with 3-aminophenol, one potential route involves the selective protection of the phenol, followed by nitration at the 2-position, methylation of the amino group, and subsequent reduction of the nitro group. The challenge lies in achieving regioselectivity during the nitration and controlling the extent of methylation.

Another approach involves starting with a molecule that already contains the desired substitution pattern, such as 2,3-dinitrophenol. This precursor could undergo a sequence of selective reductions and a methylation step. The selective reduction of one nitro group in the presence of another is a known synthetic challenge that can be addressed by carefully choosing reagents and reaction conditions.

The synthesis of related substituted aminophenols often highlights the complexities involved. For example, in the synthesis of N-arylated aminophenols, catalyst systems based on copper or palladium are used to selectively form C-N or C-O bonds, demonstrating the need for precise catalytic control to derivatize the aminophenol scaffold correctly. researchgate.net The steric hindrance caused by existing substituents on the aminophenol ring can also significantly impact reaction yields, with bulkier groups potentially lowering the efficiency of subsequent derivatization steps. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving a high yield and selectivity in the synthesis of this compound is critically dependent on the fine-tuning of reaction conditions. The interplay between solvents, catalysts, temperature, and pressure dictates the reaction pathway and the purity of the final product.

Solvent Effects in the Synthesis of this compound

The choice of solvent is paramount in the synthesis of aminophenol derivatives, as it influences reactant solubility, stabilizes transition states and intermediates, and can participate in the reaction mechanism. A range of solvents, from polar protic to polar aprotic, have been utilized in related syntheses, each offering distinct advantages.

Polar aprotic solvents like N,N-dimethylformamide (DMF) have shown exceptional utility due to their high solubility for many reagents and their ability to promote reactions that involve charged intermediates. acs.org In some syntheses, the combination of cesium carbonate (Cs₂CO₃) as a base in DMF provides superior results, an observation sometimes referred to as the "cesium effect". acs.org Alcohols such as methanol (B129727) are also frequently employed, particularly in reduction reactions using sodium borohydride (B1222165), where methanol can serve as both a solvent and a proton source. The use of solvent mixtures, for example, dioxane and water, allows for the modulation of the medium's polarity and can increase the reaction temperature under reflux conditions, thereby enhancing reaction rates. mdpi.com

The following table summarizes the effects of various solvents observed in the synthesis of structurally related aminophenols.

| Solvent | Typical Application/Reaction Step | Observed Effect/Rationale | Reference |

|---|---|---|---|

| Methanol (MeOH) | Schiff base formation and reduction | Optimal polarity enhances imine solubility and reduction kinetics. Acts as a proton donor. | |

| N,N-Dimethylformamide (DMF) | Nucleophilic substitution, C-C and C-O bond formation | Excellent solubility for reagents; high reactivity in combination with bases like Cs₂CO₃. | acs.org |

| Dichloromethane (CH₂Cl₂) | Oxidative coupling reactions | Found to provide the best yields in certain oxidative sp³ C-H functionalization reactions. | beilstein-journals.org |

| Ethanol (EtOH) | Microwave-assisted synthesis, Reductions | Effective solvent for microwave heating; performance can be lower than methanol in some reductions. | researchgate.net |

| Water (H₂O) | Hydrolysis, Green chemistry applications | Environmentally benign, but can lead to lower yields or different reaction pathways (e.g., hydrolysis) in some cases. | acs.org |

| Dioxane-Water Mixture | Mannich-type reactions | Allows for higher reaction temperatures and increased reagent conversion compared to either solvent alone. | mdpi.com |

Catalysis in Aminophenol Synthesis

Catalysts are fundamental to many synthetic routes for aminophenols, enabling reactions that would otherwise be inefficient or unselective. Both heterogeneous and homogeneous catalysts play crucial roles in various transformations, such as hydrogenations, cross-coupling reactions, and aminations.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenation reactions, such as the reduction of nitro groups to amines, and for dehydrogenation reactions. google.com Copper catalysts are instrumental in C-N and C-O bond-forming reactions, such as the Ullmann condensation or Chan-Lam coupling, which are used to introduce aryl or alkyl groups to the amino or hydroxyl moieties of the phenol scaffold. researchgate.netnih.gov The choice of ligand in these copper- or palladium-catalyzed reactions is critical for achieving chemoselectivity, directing the reaction to either the nitrogen or the oxygen atom of the aminophenol. researchgate.net Other metal catalysts, including those based on ruthenium, have been developed for specific transformations like asymmetric transfer hydrogenation, yielding chiral amino alcohols. acs.org

Below is a table detailing various catalysts and their applications in syntheses relevant to this compound.

| Catalyst System | Reaction Type | Function and Significance | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation / Dehydrogenation | Standard for reducing nitro groups and dehydrogenating cyclic precursors to form the aromatic ring. | google.com |

| Copper (Cu) Salts (e.g., CuI, Cu(OAc)₂) with Ligands | N-Arylation / O-Arylation, C-N Bond Formation | Catalyzes the coupling of amines and phenols with various partners. Ligand choice (e.g., picolinic acid) dictates N vs. O selectivity. | researchgate.netnih.gov |

| Raney Nickel | Hydrogenation | An alternative to Pd/C for the reduction of nitrophenols to aminophenols. | wikipedia.org |

| Ruthenium (Ru) Complexes | Asymmetric Transfer Hydrogenation | Used for the stereoselective reduction of ketoamines to chiral amino alcohols. | acs.org |

| Inorganic Acids (e.g., HCl) | Catalytic Hydrolysis | Can be used to catalyze the hydrolysis of diamines to aminophenols at high temperatures. | google.com |

Temperature and Pressure Considerations

Temperature and pressure are critical physical parameters that must be carefully controlled to maximize the yield and purity of this compound. The optimal conditions vary significantly depending on the specific reaction step.

For instance, certain reduction steps, such as the conversion of an imine to a secondary amine using sodium borohydride, may require ice-cold conditions to prevent side reactions and ensure stability. In contrast, amination reactions, such as the synthesis of 3-aminophenol from resorcinol, or hydrolysis reactions often necessitate high temperatures, ranging from 100°C to 250°C, to proceed at a reasonable rate. google.comgoogle.com In some processes, applying elevated pressure (e.g., 3 to 40 bar) can be advantageous, leading to shorter reaction times. google.com Microwave-assisted synthesis represents another approach where elevated temperatures (e.g., 90°C) can be reached rapidly, accelerating the reaction. researchgate.net

The following table outlines typical temperature and pressure conditions for relevant synthetic transformations.

| Reaction Type | Typical Temperature Range | Pressure Conditions | Rationale / Example | Reference |

|---|---|---|---|---|

| Reductive Amination (NaBH₄ reduction) | 0°C to Room Temperature | Atmospheric | To control the reactivity of the reducing agent and prevent side reactions. | |

| Catalytic Amination/Hydrolysis | 100°C - 250°C | Atmospheric to 40 bar | High energy input is needed to overcome activation barriers. Increased pressure can shorten reaction times. | google.comgoogle.com |

| Dehydrogenation | 130°C - 350°C | Atmospheric | High temperatures are required to facilitate the aromatization of cyclic precursors. | google.com |

| Microwave-Assisted Synthesis | ~90°C - 130°C | Sealed vessel (elevated) | Rapid heating to accelerate reaction rates and reduce overall synthesis time. | researchgate.net |

| Palladium-Catalyzed Carbonylation | ~120°C | ~10 bar (CO) | Specific conditions required for incorporating a carbonyl group using carbon monoxide gas. | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for minimizing environmental impact and enhancing safety. royalsocietypublishing.org This involves designing processes that reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks where possible. researchgate.net

One promising green strategy is the use of electrochemistry. For example, the synthesis of sulfonyl derivatives of p-methylaminophenol has been achieved by the reaction of an electrochemically generated p-methylquinoneimine with sulfinic acids. nih.gov This method avoids bulk chemical oxidants, which is a key principle of green chemistry, and allows for the synthesis of diverse products simply by changing the applied electrode potential in one pot under green conditions. nih.gov

Other key applications of green chemistry principles include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or polyethylene (B3416737) glycol (PEG). researchgate.netcsic.es

Catalysis: Employing catalysts (as discussed in 2.3.2) is inherently green as they are used in small amounts and allow for reactions to occur under milder conditions (lower temperature and pressure), thus saving energy. royalsocietypublishing.org They also enable more selective reactions, reducing waste from byproducts. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

The table below illustrates how green chemistry principles can be applied to the synthesis of aminophenols.

| Green Chemistry Principle | Application in Aminophenol Synthesis | Benefit | Reference |

|---|---|---|---|

| Prevent Waste | Employing highly selective catalysts to minimize byproduct formation. | Higher purity of products and less need for costly purification. | researchgate.net |

| Safer Solvents and Auxiliaries | Using water or reusable solvents like PEG instead of chlorinated solvents. | Reduced toxicity and environmental pollution. | researchgate.netcsic.es |

| Design for Energy Efficiency | Using microwave irradiation or running reactions at ambient temperature and pressure when possible. | Lower energy consumption and reduced carbon footprint. | researchgate.netroyalsocietypublishing.org |

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives (e.g., metal catalysts, enzymes). | Reduces waste, increases reaction efficiency, and allows for milder conditions. | royalsocietypublishing.org |

| Less Hazardous Chemical Syntheses | Using electrochemical methods to avoid hazardous oxidizing/reducing agents. | Improved safety profile of the synthesis. | nih.gov |

Reactivity and Reaction Mechanisms of 3 Amino 2 Methylamino Phenol

General Reactivity of Phenolic Hydroxyl Groups in 3-Amino-2-(methylamino)phenol

The hydroxyl (-OH) group on the phenol (B47542) ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. numberanalytics.com This increased reactivity is most pronounced at the ortho and para positions relative to the hydroxyl group.

Electrophilic Aromatic Substitution Reactions

In this compound, the hydroxyl, amino, and methylamino groups are all electron-donating and activating. numberanalytics.com They direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, the available positions for electrophilic attack are C4, C5, and C6. The directing effects of the three activating groups will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation. Aromatic amines, in particular, are highly reactive in electrophilic aromatic substitution. numberanalytics.com

A comparative look at the reactivity of related compounds, such as 4-aminophenol (B1666318), shows that it readily undergoes electrophilic substitution. For instance, bromination of 4-aminophenol results in the formation of 2,6-dibromo-4-aminophenol. gauthmath.com This highlights the strong activating nature of the amino and hydroxyl groups. For this compound, the combined activating effects would likely lead to rapid and extensive substitution reactions.

Oxidation Pathways and Mechanisms (e.g., quinone formation)

Phenols, especially those with amino groups, are susceptible to oxidation, often leading to the formation of quinones or quinone-imines. ias.ac.inacs.org The oxidation of o-aminophenols, which are structurally related to this compound, typically yields o-quinone imines. ias.ac.inacs.org These intermediates are highly reactive and can undergo further reactions.

The oxidation can be carried out using a variety of reagents, including metal oxidants like iron(III) and cerium(IV), hypervalent iodine compounds, or through enzymatic catalysis. acs.org For example, the enzyme tyrosinase, a copper-containing monooxygenase, is known to oxidize o-aminophenols to o-quinones. nih.gov Similarly, p-aminophenol can be oxidized to form complex di-imine structures. rsc.org Given this, this compound is expected to readily oxidize to form a corresponding quinone-imine derivative, which could then potentially undergo polymerization or other subsequent reactions.

Reactivity of Amino and Methylamino Functionalities

The amino (-NH2) and methylamino (-NHCH3) groups are key centers of nucleophilicity and basicity in the molecule. libretexts.org Their reactivity is fundamental to many of the characteristic reactions of this compound.

Nucleophilic Reactivity of the Amino Group

The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. libretexts.org This allows it to attack electron-deficient centers. Amines are generally more nucleophilic than corresponding alcohols. fiveable.me The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides. libretexts.org

In the context of aromatic amines, this nucleophilicity is also a key factor in electrophilic aromatic substitution, as the lone pair donates electron density to the ring. numberanalytics.com The basicity of the amino group allows it to react with acids to form ammonium (B1175870) salts. fiveable.me

Methylamino Group as a Reactive Site

The secondary methylamino group is also nucleophilic, though its reactivity can be influenced by the steric hindrance of the methyl group. masterorganicchemistry.com Similar to the primary amino group, it can react with electrophiles. In some contexts, secondary amines can be more nucleophilic than primary amines. masterorganicchemistry.com The methylamino group can also be a site for reactions such as N-alkylation or N-acylation. Research on related compounds, such as 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, has shown that the methylamino group can be involved in lithiation reactions, demonstrating its potential for a variety of chemical transformations. acs.org

Condensation Reactions for Schiff Base Formation

One of the hallmark reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain a C=N double bond (azomethine group). scispace.comcabidigitallibrary.org The reaction of o-aminophenols with aldehydes is a well-established method for synthesizing various heterocyclic compounds, such as benzoxazoles, often through an initial Schiff base intermediate. researchgate.netrsc.orgorganic-chemistry.org

The reaction typically proceeds under conditions that facilitate the removal of water, often with acid or base catalysis. cabidigitallibrary.org A wide range of aldehydes can be used in these condensation reactions with aminophenols. nih.govrsc.org Given the presence of the primary amino group, this compound would be expected to readily react with aldehydes and ketones to form the corresponding Schiff bases. The presence of the adjacent hydroxyl and methylamino groups could potentially lead to further intramolecular cyclization reactions of the initially formed Schiff base.

Intramolecular Interactions and Their Influence on Reactivity

Role of Hydrogen Bonding in this compound

Intramolecular hydrogen bonding is a critical factor in determining the structure and reactivity of ortho-substituted aminophenols. In this compound, several intramolecular hydrogen bonds are possible. The most significant of these is the bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the adjacent methylamino group (-NHCH₃). This interaction forms a stable six-membered pseudo-ring structure.

Studies on analogous ortho-aminomethylphenols and N-methylbenzylideneamines using computational and spectroscopic methods have shown that the formation of such intramolecular hydrogen bonds leads to distinct structural changes. researchgate.net These changes include a modification of the bond lengths within the benzene (B151609) ring, suggesting a contribution from an ortho-quinoid resonance structure. researchgate.net For related 2-[(alkylamino)methyl]phenol derivatives, computational studies indicate that intramolecular O-H···N hydrogen bonding can stabilize specific conformers, reducing rotational freedom around the C-N bond. This stabilization influences the molecule's preferred conformation in different environments.

The presence of the primary amino group at the 3-position can also participate in or influence the primary hydrogen-bonding network, potentially forming weaker N-H···O or N-H···N interactions, although these are generally less favorable than the O-H···N bond. The strength of these hydrogen bonds can be affected by solvent polarity and the electronic nature of other substituents on the aromatic ring. nih.gov

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Atom | Ring Size Formed | Relative Strength |

|---|---|---|---|

| Phenolic -OH | Methylamino -N | 6-membered | Strong |

| Methylamino -NH | Phenolic -O | 6-membered | Weak |

| Primary -NH₂ | Phenolic -O | 5-membered | Weak |

Tautomerism and Prototropic Equilibria

This compound can theoretically exhibit prototropic tautomerism, an equilibrium involving the migration of a proton. The most relevant tautomeric equilibrium for this class of compounds is the phenol-imine <=> keto-amine equilibrium. While more commonly discussed in Schiff bases (compounds with a C=N bond), the principles apply to related systems where intramolecular proton transfer is facilitated by hydrogen bonding.

In the case of this compound, proton transfer from the phenolic oxygen to the methylamino nitrogen could hypothetically lead to a zwitterionic or keto-amine tautomer. Studies on similar Schiff bases show that the phenol-imine form is generally more stable, but the equilibrium can be influenced by several factors. dergipark.org.tr For instance, the transfer of a proton from the hydroxyl group to the nitrogen atom can result in a keto-amine form. mjcce.org.mk The stability of these different tautomers is highly dependent on the solvent environment; polar protic solvents can stabilize the more polar keto-amine or zwitterionic forms through intermolecular hydrogen bonding. sctce.ac.inacs.org

The equilibrium can be represented as: Phenol-imine form <=> Keto-amine form

The position of this equilibrium significantly impacts the molecule's chemical properties, including its UV-Vis absorption spectrum and its reactivity in different chemical reactions. acs.org For most simple ortho-hydroxyaryl compounds, the phenol form is overwhelmingly dominant in the gas phase and in non-polar solvents. dergipark.org.tr

Mechanistic Investigations of Key Reactions of this compound

The reactivity of this compound is characterized by the participation of its nucleophilic amino groups and its phenolic ring in various reactions. Mechanistic studies on analogous compounds provide insight into the likely pathways.

Kinetic Analysis of Reaction Pathways

Kinetic studies on the reactions of aminophenols and related structures, such as their oxidation or aminolysis reactions, provide quantitative data on reaction rates and mechanisms. For example, the kinetics of reactions involving amines often show a dependence on pH and the concentration of the amine. acs.org

The reaction of aminophenols with oxidizing agents like chlorine or monochloramine has been studied kinetically. researchgate.net Such studies reveal second-order rate constants that depend on the pH of the medium, corresponding to the different protonation states of the aminophenol. researchgate.net Similarly, the reactions of aliphatic amines with ozone have been shown to have species-specific second-order rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹. researchgate.net

In reactions such as aminolysis of esters, where the amino group acts as a nucleophile, kinetic analysis often yields Brønsted-type plots. These plots relate the reaction rate to the basicity of the amine. acs.orgresearchgate.net For the aminolysis of various phenyl esters, these plots have been used to determine the degree of bond formation in the transition state. acs.orgresearchgate.net The rate of such reactions is influenced by the electronic effects of substituents on the phenol ring. Electron-donating groups, such as the amino and methylamino groups in the target compound, are expected to influence the nucleophilicity of the molecule and the stability of any intermediates.

Table 2: Representative Second-Order Rate Constants for Reactions of Related Amines and Phenols

| Reactants | Reaction Type | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| 3-Aminophenol (B1664112) + Monochloramine | Electrophilic Substitution | 6.7 x 10² M⁻¹h⁻¹ | Aqueous, pH dependent | researchgate.net |

| Ethylamine + Ozone | Oxidation | 9.3 x 10⁴ M⁻¹s⁻¹ | Aqueous | researchgate.net |

| Diethylamine + Ozone | Oxidation | 4.3 x 10⁵ M⁻¹s⁻¹ | Aqueous | researchgate.net |

This table presents data for related compounds to illustrate typical kinetic values.

Elucidation of Rate-Determining Steps

Identifying the rate-determining step (RDS) is fundamental to understanding a reaction mechanism. For multi-step reactions involving nucleophilic attack by an amine, the RDS can change depending on the reaction conditions and the basicity of the nucleophile.

Formation of the tetrahedral intermediate (rate constant k₁).

Breakdown of the intermediate to products (rate constant k₂).

Kinetic studies of the reaction of phenyl acetate (B1210297) with pyridine (B92270) derivatives show a curved Brønsted-type plot, which is interpreted as a change in the rate-determining step. researchgate.net For less basic amines, the breakdown of the intermediate (k₂) is faster, and its formation (k₁) is the RDS. For more basic amines, the formation of the intermediate (k₁) becomes faster, and its breakdown (k₂) becomes rate-limiting. researchgate.net A similar change in the rate-determining step can be observed with increasing buffer concentration or changing pH. researchgate.net For the aminolysis of phenyl acetate with ammonia (B1221849), computational studies suggest that the initial nucleophilic attack is the rate-determining stage. researchgate.net

Studies on Regioselectivity and Stereoselectivity

Regioselectivity describes the preference for reaction at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over another.

Regioselectivity: In electrophilic aromatic substitution reactions, the hydroxyl and amino groups of this compound are strong activating, ortho-, para-directing groups. The outcome of such a reaction would be a complex mixture, with the substitution pattern dictated by the combined directing effects of the three groups and steric hindrance from the methylamino group.

In reactions involving the nucleophilic character of the amine groups, regioselectivity between the primary and secondary amines can be an issue. The primary amino group is generally less sterically hindered, but the secondary methylamino group may have different nucleophilicity.

Studies on the lithiation of related 3-(methylamino)-4(3H)-quinazolinones show high regioselectivity. acs.org Lithiation occurs at the nitrogen and the 2-alkyl group, allowing for subsequent reactions with electrophiles at a specific site. acs.org In the synthesis of β-amino alcohols from phenols and epichlorohydrin, the nucleophilic attack of amines occurs preferentially at the terminal carbon atom of the epoxide, demonstrating high regioselectivity. scispace.com

Stereoselectivity: If this compound reacts with a prochiral ketone, the potential for diastereoselective addition exists, especially if a chiral catalyst or auxiliary is used. The synthesis of certain HIV-1 protease inhibitors involves stereoselective processes to create specific C₂ symmetric diols. acs.org Furthermore, enantioselective reactions, such as the nitro-Mannich reaction, have been developed using dual-reactant catalysis systems to produce chiral β-aminocarbonyl compounds with high stereoselectivity. mdpi.com While specific stereoselectivity studies on this compound are not widely reported, the principles from related synthetic procedures would apply. mdpi.com

Derivatives and Chemical Modifications of 3 Amino 2 Methylamino Phenol

Synthesis and Characterization of Substituted Derivatives

The reactivity of the amine and hydroxyl groups, as well as the aromatic ring, allows for selective functionalization to produce a diverse library of substituted derivatives.

The primary and secondary amine groups in 3-Amino-2-(methylamino)phenol can undergo N-alkylation and N-acylation reactions. The selective modification of one amine over the other, or the exhaustive alkylation to form a quaternary ammonium (B1175870) salt, can be achieved by carefully choosing the reaction conditions. mnstate.edu N-alkylation is a common motif in the synthesis of nonribosomal peptides and can increase lipophilicity and bioavailability in certain contexts. monash.edu

One common method for N-methylation involves the use of sodium hydride and methyl iodide, which has been broadly applied for the synthesis of N-methyl amino acids. monash.edu Alternatively, acylation of amines can be performed to introduce acyl groups, forming amides. mnstate.edu For aminophenols specifically, a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride (B1222165) is an effective method for selective N-alkylation. researchgate.net This process yields N-alkylated aminophenols as colorless or yellowish crystals. researchgate.net

Detailed research findings on the N-alkylation of related aminophenol compounds are presented below:

| Reactant | Reagent(s) | Product | Yield | Reference |

| 4-Aminophenol (B1666318) | Benzaldehyde, then NaBH4 | 4-(Benzylamino)phenol | 90% | researchgate.net |

| 2-Aminophenol | 4-Chlorobenzaldehyde, then NaBH4 | 2-((4-Chlorobenzyl)amino)phenol | 85% | researchgate.net |

| Aniline | 3 eq. CH3-Br, NaHCO3 | N,N-Dimethylanilinium bromide | - | mnstate.edu |

The phenolic hydroxyl group is nucleophilic and can be modified through O-alkylation and O-acylation reactions to form ethers and esters, respectively. The selective alkylation of the hydroxyl group in the presence of amine functionalities can be challenging but is achievable through protective group strategies. researchgate.net A common approach involves the protection of the amino group, for example by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group with an alkyl halide, and subsequent hydrolysis to remove the protecting group. researchgate.net This method yields alkyloxyanilines as oils or crystals. researchgate.net

O-acylation can be achieved using various reagents. For instance, a facile esterification of related oximes can be performed using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

A summary of selective O-alkylation reactions on related aminophenol compounds is provided in the table below:

| Reactant | Reagent(s) | Product | Yield | Reference |

| 4-Aminophenol | Benzaldehyde, then Benzyl bromide, then HCl | 4-Benzyloxylaniline | 85% | researchgate.net |

| 2-Aminophenol | Benzaldehyde, then Allyl bromide, then HCl | 2-Allyloxyaniline | 80% | researchgate.net |

| 3-Aminophenol (B1664112) | Benzaldehyde, then Ethyl bromide, then HCl | 3-Ethoxyaniline | 82% | researchgate.net |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and amino substituents. These groups typically direct incoming electrophiles to the ortho and para positions. However, the strategic use of directing groups can enable functionalization at other positions, such as the meta position, which is otherwise difficult to achieve. rsc.org For instance, palladium-catalyzed meta-C-H olefination of phenols has been accomplished using nitrile-containing aliphatic templates as directing groups. rsc.org

The photocatalytic amination of aromatic rings using aqueous ammonia (B1221849) over a platinum-loaded titanium oxide photocatalyst represents another method for ring functionalization. researchgate.net This reaction proceeds via an amide radical (•NH2) which attacks the aromatic ring. researchgate.net While this method is effective for many monosubstituted benzenes, it is not suitable for phenol (B47542) itself. researchgate.net

Macrocyclic and Polymeric Architectures Incorporating this compound Units

The bifunctional nature of aminophenol derivatives makes them valuable monomers for the synthesis of macrocycles and polymers. The presence of both hydrogen-bond donors (amine and hydroxyl groups) and acceptors allows for the formation of complex, self-assembled structures.

Azacalixarenes, a class of macrocyclic host compounds, can be synthesized using aminophenol derivatives. nih.govrsc.org These molecules possess cavities and can be functionalized on the benzene (B151609) ring or the phenolic hydroxyl groups to create tailored receptors. nih.gov For example, N3,O-calix monash.eduarene monash.edutriazines have been synthesized through nucleophilic aromatic substitution reactions involving 3-aminophenol derivatives and 1,3-dichlorotriazine derivatives. rsc.org

Furthermore, aminophenol-based ligands can be used to construct coordination polymers. These are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. mdpi.com For instance, tridentate N,N,O-donor Schiff base ligands derived from the condensation of substituted phenols and amines can form 1D coordination polymers with zinc(II) ions. mdpi.com Similarly, heterocyclic polymers have been synthesized via oxidative polymerization of compounds like 3-amino-7-dimethylamino-2-methylphenazine hydrochloride, where polymer chains grow via C-N bond formation. researchgate.net The resulting polymers can be amorphous, electroactive, and thermally stable. researchgate.net

Coordination Chemistry and Metal Complexation Studies

The nitrogen and oxygen atoms within this compound and its derivatives are excellent donor sites for coordinating with metal ions. This has led to extensive research into their use as ligands in coordination chemistry.

Derivatives of aminophenols are frequently used to design polydentate ligands capable of forming stable complexes with a variety of metal ions. figshare.comresearchgate.net The side chain groups of amino acids and their derivatives, including phenolic and amine groups, are crucial for the formation of the metal center and its subsequent catalytic or biological activity. researchgate.net The geometry of the ligand dictates the coordination geometry of the resulting metal complex. researchgate.net

For example, new amino acid derivatives of aminophenol ligands have been synthesized via the Mannich reaction of cysteine or 2-(methylamino)acetic acid with phenol. figshare.com These ligands, featuring nitrogen and oxygen donor sets, form mononuclear complexes with iron(III). figshare.com Spectroscopic and magnetic susceptibility studies confirmed the formation of paramagnetic iron(III) complexes where two aminophenolate ligands coordinate to a single Fe(III) center. figshare.com Similarly, amine bis(phenolate) ligands form dinuclear complexes with cobalt(II), nickel(II), and copper(II), where two metal ions are coordinated by the amine nitrogens and phenol oxygens of the ligands. researchgate.net

Examples of metal complexes formed with related aminophenol-based ligands are summarized below:

| Ligand Type | Metal Ion(s) | Complex Structure | Key Finding | Reference(s) |

| Cysteine & Methyl Glycine Aminophenol Ligands | Fe(III) | Mononuclear, two ligands per metal ion | Formation of paramagnetic Fe(III) complexes. | figshare.com |

| Polydentate Schiff base ligands | Cd(II), Cu(II), Co(II), Ni(II), Zn(II), Sn(II) | Varied geometries (e.g., octahedral) | Ligands prepared from amine compounds and dialdehydes. | researchgate.net |

| Amine Bis(phenolate) Ligands | Co(II), Ni(II), Cu(II) | Dinuclear, bridged by phenolic oxygen | Metal centers adopt geometries close to trigonal bipyramidal. | researchgate.net |

| Reduced Schiff base from 4-chloro-2-(((2-(methylamino)ethyl)amino)methyl)phenol | Zn(II) | 1D Coordination Polymer | Forms chains with distorted octahedral and tetrahedral zinc centers. | mdpi.com |

Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) provides information on the number, type, and connectivity of hydrogen atoms in a molecule. For 3-Amino-2-(methylamino)phenol, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons on the nitrogen and oxygen atoms, and the methyl group protons.

The aromatic region would likely show complex splitting patterns due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, amino, and methylamino substituents. Protons of the amino (-NH₂) and methylamino (-NH) groups, along with the hydroxyl (-OH) proton, would appear as exchangeable signals whose chemical shifts can be sensitive to solvent, concentration, and temperature. The methyl group (-CH₃) would present a distinct signal, likely a singlet or a doublet if coupled to the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.0 - 7.5 | Multiplet |

| Hydroxyl-H (OH ) | Variable, broad | Singlet |

| Amino-H (NH ₂) | Variable, broad | Singlet |

| Methylamino-H (NH ) | Variable | Singlet or Multiplet |

| Methyl-H (CH ₃) | 2.5 - 3.5 | Singlet or Doublet |

Note: Data are inferred from structurally similar compounds such as 3-amino-2-methylphenol (B1266678) and other substituted phenols. chemicalbook.comuva.nlchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would display signals for each unique carbon atom in the structure. There are seven distinct carbon environments: the six carbons of the aromatic ring and the single carbon of the methyl group.

The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbons bearing the electron-donating hydroxyl, amino, and methylamino groups will be shifted to different extents compared to the unsubstituted carbons. The methyl carbon of the methylamino group is expected to appear in the aliphatic region of the spectrum. uva.nl

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-NHCH₃ | 140 - 150 |

| Aromatic C-NH₂ | 135 - 145 |

| Aromatic C-H | 100 - 130 |

| Methyl C (N-C H₃) | 30 - 40 |

Note: Data are inferred from the analysis of related compounds like 3-amino-2-methylphenol, 3-(methylamino)phenol, and other substituted anilines and phenols. uva.nlnih.govchemicalbook.comnih.gov

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often essential for unambiguous structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent aromatic protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. mdpi.com This data would definitively confirm the substitution pattern on the phenolic ring and the assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the presence of specific functional groups. rsc.org

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The hydroxyl (-OH) and amino (-NH and -NH₂) groups give rise to stretching vibrations in the high-frequency region of the spectrum. The C-H stretches of the aromatic ring and the methyl group also appear in this region. The fingerprint region (below 1600 cm⁻¹) contains a wealth of information, including C-O, C-N, and aromatic C=C stretching vibrations, as well as various bending modes. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amino/Methylamino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Note: Frequencies are based on typical ranges for these functional groups found in similar aromatic compounds. mdpi.comresearchgate.netvulcanchem.com

The specific arrangement of substituents in this compound, with a hydroxyl group positioned ortho to a methylamino group, creates an ideal geometry for the formation of an intramolecular hydrogen bond. This O-H···N interaction involves the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the adjacent methylamino group. researchgate.net

This internal hydrogen bonding has a distinct and observable effect on the IR spectrum. The O-H stretching vibration, which typically appears as a sharp peak around 3600 cm⁻¹ for a "free" hydroxyl group, is expected to broaden and shift to a lower frequency (e.g., 3200-3400 cm⁻¹). researchgate.netvulcanchem.com The extent of this shift provides insight into the strength of the hydrogen bond. This phenomenon is a key spectroscopic feature confirming the relative positioning of the functional groups on the aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, this technique provides valuable information about its electronic structure and conjugation.

Electronic Transitions and Conjugation Analysis

The structure of this compound, featuring a phenol (B47542) ring substituted with both an amino and a methylamino group, contains chromophores that give rise to electronic transitions when subjected to UV-Vis radiation. The benzene ring itself, along with the lone pairs of electrons on the oxygen and nitrogen atoms, constitutes the principal chromophoric system.

The expected electronic transitions for this molecule would be of the π → π* and n → π* types. shu.ac.uk The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π-bonding orbitals of the aromatic ring to the antibonding π* orbitals. The presence of the hydroxyl (-OH), amino (-NH2), and methylamino (-NHCH3) groups, which act as auxochromes, is expected to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths compared to unsubstituted benzene. This is due to the extension of the conjugated system through the lone pairs on oxygen and nitrogen.

The n → π* transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to the antibonding π* orbitals of the aromatic ring. These transitions are typically of lower intensity than π → π* transitions. shu.ac.uk The exact positions (λmax) and molar absorptivities (ε) of these absorption bands are sensitive to the solvent polarity. shu.ac.uk

A detailed analysis of the UV-Vis spectrum would confirm the extent of conjugation and the electronic interactions between the substituents and the aromatic ring. However, specific experimental UV-Vis spectral data for this compound, detailing its characteristic absorption maxima, have not been found in the reviewed scientific literature.

Interactive Data Table: UV-Vis Spectral Data

| Parameter | Value |

| λmax (nm) | Data not available |

| **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Data not available |

| Solvent | Data not available |

| Electronic Transition Type | Data not available |

Spectroscopic Monitoring of Reactions

UV-Vis spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions in real-time. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or a product, reaction kinetics can be determined. For instance, in reactions involving this compound, such as oxidation of the phenol group or derivatization of the amino groups, changes in the electronic structure would lead to shifts in the UV-Vis spectrum. This allows for the monitoring of reaction completion or the formation of intermediates.

Despite the utility of this technique, no specific studies employing UV-Vis spectroscopy to monitor reactions involving this compound have been identified in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a compound. researchgate.net For this compound (molecular formula C₇H₁₀N₂O), HRMS would be able to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion for analysis. rsc.org

A search of the scientific literature did not yield any published high-resolution mass spectrometry data specifically for this compound.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Calculated Exact Mass | 138.07931 |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Fragmentation Pattern Analysis

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides a "fingerprint" that aids in its identification. The fragmentation of related aminophenol structures often involves characteristic losses, such as the loss of a methyl radical (•CH₃) from a methylamino group or cleavage of bonds adjacent to the amino groups or the aromatic ring. researchgate.netacademicjournals.org

Analysis of the fragmentation pattern of this compound would be crucial for confirming the connectivity of its functional groups. However, no experimental mass spectra or detailed fragmentation analyses for this specific compound are available in the published literature.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, XRD analysis would reveal the precise geometry of the molecule, the planarity of the aromatic ring, the conformation of the substituent groups, and how the molecules pack together in a crystal lattice. mjcce.org.mkscispace.com The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (N, O) suggests that extensive hydrogen bonding networks would likely be a key feature of its solid-state structure. jst.go.jp

A comprehensive search of crystallographic databases and the scientific literature found no reports on the synthesis of single crystals or the determination of the crystal structure of this compound.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Dihedral Angles (°) | Data not available |

| Hydrogen Bond Interactions | Data not available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 3-Amino-2-(methylamino)phenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For similar molecules like aminophenol isomers, DFT methods, particularly with the B3LYP functional, have been successfully employed to optimize molecular geometries and calculate thermodynamic parameters. researchgate.netnih.gov Such studies for this compound would be necessary to determine its most stable three-dimensional structure, bond lengths, and bond angles.

Conformational Analysis and Energy Minima

The presence of flexible substituent groups, such as the amino and methylamino groups, suggests that this compound can exist in multiple conformations. For the related 3-aminophenol (B1664112), computational studies have identified two stable conformers, cis and trans, which differ in the orientation of the hydroxyl group. aip.org A similar conformational analysis for this compound would be required to identify its various low-energy structures and their relative stabilities.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides insights into the regions of a molecule that are likely to act as electron donors and acceptors. For other aminophenols, the distribution of electron density and the energies of these orbitals have been calculated to understand their chemical behavior. theaic.org A similar analysis for this compound would elucidate the influence of the two amino substituents on the electronic properties of the phenol (B47542) ring.

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations could reveal the conformational dynamics of this compound, including the rates of interconversion between different conformers and the flexibility of the substituent groups in various solvent environments. Although MD simulations have been performed on related compounds like p-aminophenol, no such studies have been reported for this compound. youtube.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For aminophenols, theoretical calculations have been used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. theaic.orgacs.orgillinois.edu These predictions are valuable for interpreting experimental spectra and identifying the different conformers of a molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can elucidate the pathways of chemical reactions by identifying intermediate structures and transition states. For aminophenols, computational studies have investigated their oxidation reactions and their roles in the formation of larger molecules. aip.orgresearchgate.netnih.gov A theoretical investigation into the reaction mechanisms of this compound would provide valuable information on its reactivity and potential applications in synthesis.

Energy Barriers and Reaction Pathways

The reactivity of a molecule is fundamentally governed by the energy barriers of its potential reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are widely used to map out these pathways and calculate the activation energies (energy barriers) for various transformations. For phenolic compounds, common reactions include oxidation, electrophilic substitution, and condensations.

While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, research on analogous phenol derivatives provides insight into the methodologies used. For instance, studies on the reaction of phenol with other molecules, like nitrogen dioxide or formaldehyde (B43269), reveal how computational chemistry can elucidate complex mechanisms. sci-hub.seresearchgate.net In the formation of nitrophenols, the energy barrier for hydrogen abstraction from the phenolic hydroxyl group is a critical parameter that can be precisely calculated. sci-hub.se Theoretical investigations show that the presence of catalysts or even single water molecules can significantly lower these energy barriers, altering the reaction kinetics. sci-hub.seresearchgate.net For example, the energy barrier for the reaction between phenol and formaldehyde is dramatically lowered in the presence of water molecules, which act as proton transfer mediators. researchgate.net

Similarly, the investigation of Michael addition reactions involving phenol derivatives has been explored using DFT calculations to determine the favorability of different addition pathways (e.g., 1,2- vs. 1,4-addition) by comparing the free energy barriers of their respective transition states. acs.org These studies underscore the capability of computational models to predict the most likely reaction outcomes. A hypothetical reaction involving this compound, such as its oxidation or coupling, would be similarly influenced by the electronic effects of its amino and methylamino substituents, which could be modeled to predict reaction barriers.

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) - Gas Phase | Calculated Activation Energy (kcal/mol) - With Catalyst/Solvent | Reference Principle |

|---|---|---|---|---|---|

| Hydrogen Abstraction | Phenol + NO₂ | B3LYP | ~30-35 | ~18 (with water) | sci-hub.se |

| Hydroxylation | Benzene (B151609) + H₂O₂ | DFT | ~36-45 | ~23 (with Ni(II) catalyst) | nih.gov |

| Condensation | Phenol + Formaldehyde | MP2 | ~134 | ~53 (with two water molecules) | researchgate.net |

Solvent Effects on Reaction Energetics

The solvent environment can have a profound impact on reaction rates and equilibria. chemrxiv.org Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects on reaction energetics. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies.

For a polar molecule like this compound, the choice of solvent is critical. Protic solvents (e.g., water, methanol) can form hydrogen bonds with the amino and hydroxyl groups, stabilizing the ground state, transition states, and products differently than aprotic solvents (e.g., DMSO, THF). chemrxiv.orgacs.org Studies on various reactions show that polar solvents tend to stabilize polar or charged transition states, often leading to lower activation energy barriers compared to reactions in nonpolar solvents. researchgate.net Conversely, if the reactants are more strongly solvated than the transition state, the reaction rate may decrease in a polar solvent. nih.gov

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Effect on ΔG‡ (for a polar transition state) | Underlying Principle |

|---|---|---|---|---|

| n-Hexane | Nonpolar Aprotic | 1.9 | High | Poor stabilization of polar transition state. chemrxiv.org |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Intermediate | Moderate stabilization of polar species. acs.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Low | Strong stabilization of polar/charged species. researchgate.net |

| Methanol (B129727) | Polar Protic | 33 | Low | Stabilization via polarity and hydrogen bonding. chemrxiv.orgnih.gov |

| Water | Polar Protic | 80 | Very Low | Strong stabilization from high polarity and extensive hydrogen bonding. nih.gov |

Design and Prediction of Novel this compound Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design and prediction of novel molecular derivatives. bohrium.com Starting from a lead compound like this compound, computational techniques can be used to predict how structural modifications will affect its chemical and biological properties. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process. bohrium.com

The design process often involves creating a virtual library of derivatives by modifying the parent structure. For this compound, this could involve:

Substitution on the aromatic ring: Adding electron-withdrawing or electron-donating groups to modulate the electronic properties and reactivity of the phenol ring.

Modification of the amino groups: Altering the alkyl substituents on the nitrogen atoms to change steric bulk, lipophilicity, and hydrogen-bonding capacity.

Bioisosteric replacement: Replacing the phenol or amine moieties with other functional groups (e.g., thiophene, pyrazole) to explore new chemical space while retaining key binding interactions. srce.hr

Once a virtual library is created, computational tools can screen these compounds. Molecular docking, for example, predicts the binding affinity and orientation of a molecule within the active site of a target protein, providing a "binding energy" score that helps prioritize candidates. nih.gov Theoretical studies on quercetin (B1663063) and its methylamine (B109427) derivatives have been used to identify which functionalized compounds are most stable and have desirable electronic properties before undertaking their synthesis. researchgate.net This in-silico screening accelerates the discovery of lead compounds by focusing experimental efforts on molecules with the highest predicted potential. mdpi.com

| Modification Strategy | Example Derivative Structure | Computational Prediction Method | Predicted Outcome | Reference Principle |

|---|---|---|---|---|

| Ring Substitution | 5-Chloro-3-amino-2-(methylamino)phenol | DFT, QSAR | Altered pKa, modified lipophilicity, potential change in biological target specificity. | mdpi.com |

| N-Alkylation | 3-Amino-2-(ethylmethylamino)phenol | Molecular Docking | Increased steric hindrance, potentially improved or hindered binding to a target protein. | |

| Side-Chain Extension | 3-Amino-2-(methylaminoethyl)phenol | pkCSM, ADMET Prediction | Increased flexibility and solubility, altered pharmacokinetic profile. | bohrium.com |

| Bioisosteric Replacement | 5-Amino-6-(methylamino)benzofuran-7-ol | DFT, PASS | Maintained core structure for receptor binding with novel electronic and metabolic properties. | bohrium.comsrce.hr |

Synthetic Applications of 3 Amino 2 Methylamino Phenol in Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of amino and hydroxyl functionalities on the aromatic ring of 3-Amino-2-(methylamino)phenol makes it a promising precursor for the synthesis of various heterocyclic compounds, particularly those of pharmaceutical and materials science interest. The ortho-disposed amino and hydroxyl groups in related aminophenols are well-known to be key structural motifs for the construction of phenoxazine (B87303) rings. nih.govresearchgate.net Phenoxazines are a class of heterocyclic compounds that form the core of several natural products and synthetic molecules with significant biological and optical properties. researchgate.net

The synthesis of phenoxazine derivatives typically proceeds through an oxidative cyclization reaction of ortho-aminophenols. mdpi.com While direct experimental evidence for the use of this compound in this specific reaction is not extensively documented in publicly available literature, its structure suggests a high potential for undergoing similar transformations. The presence of the additional methylamino group at the 2-position could influence the electronic properties and reactivity of the molecule, potentially leading to novel phenoxazine derivatives with unique substitution patterns.

The general reaction for the formation of a phenoxazine ring from an ortho-aminophenol is depicted in the following scheme:

General Synthesis of Phenoxazine from o-Aminophenol

| Reactant 1 | Reactant 2 | Conditions | Product |

| o-Aminophenol | Oxidizing Agent | Varies (e.g., FeCl₃, O₂) | Phenoxazine |

This table is a generalized representation and specific conditions can vary.

The amino and methylamino groups in this compound can also serve as nucleophilic centers for the introduction of various substituents, further expanding its utility as a versatile intermediate in the synthesis of complex organic molecules.

Utilization as a Building Block for Advanced Materials

The bifunctional nature of this compound, possessing two amine groups and a hydroxyl group, makes it a suitable candidate as a monomer for the synthesis of various polymers. Specifically, the presence of two amino groups allows it to act as a diamine monomer in condensation polymerization reactions to form polyamides. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.

The synthesis of polyamides typically involves the reaction of a diamine with a diacyl chloride. In the case of this compound, both the primary amino group and the secondary methylamino group could potentially participate in the amide bond formation. The reactivity of these two groups might differ, which could be exploited to control the polymer structure.

While specific examples of polyamides synthesized directly from this compound are not prevalent in the reviewed literature, the general principle of polyamide formation from diamines is a well-established area of polymer chemistry. The incorporation of the phenolic hydroxyl group into the polymer backbone could also impart unique properties to the resulting material, such as altered solubility or the potential for post-polymerization modification.

General Reaction for Polyamide Synthesis

| Monomer A | Monomer B | Polymer Type |

| Diamine | Diacyl Chloride | Polyamide |

This is a generalized scheme; specific monomers and reaction conditions will determine the final polymer properties.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for use as a ligand precursor in coordination chemistry. The amino and hydroxyl groups can coordinate to a wide variety of metal centers, forming stable metal complexes. These complexes can then be investigated for their catalytic activity in various organic transformations.

A common strategy for creating ligands from aminophenols is through the formation of Schiff bases. nih.govrsisinternational.org A Schiff base is formed by the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of this compound, the primary amino group can readily react with an aldehyde to form a Schiff base ligand. The resulting ligand would possess multiple coordination sites (the imine nitrogen, the phenolic oxygen, and the secondary amino nitrogen), allowing it to act as a multidentate ligand.

The synthesis of a Schiff base from an aminophenol is illustrated in the general reaction below:

General Synthesis of a Schiff Base from an Aminophenol

| Reactant 1 | Reactant 2 | Product |

| Aminophenol | Aldehyde/Ketone | Schiff Base |

This is a generalized reaction; specific reactants and conditions will influence the final product.

Metal complexes of such Schiff base ligands have been widely studied as catalysts in various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. While specific research detailing the use of this compound as a ligand precursor is limited, its structural features strongly suggest its potential in this field.

Precursor for Dyes and Pigments Research

Aminophenols are a well-known class of compounds used in the synthesis of dyes and pigments. scholarsresearchlibrary.com They can act as coupling components in the formation of azo dyes, which are one of the most important classes of synthetic colorants. nih.gov Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.

The synthesis of an azo dye involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline. The phenolic hydroxyl group in this compound activates the aromatic ring towards electrophilic substitution, making it a suitable coupling component. The position of the coupling reaction would be directed by the existing substituents on the ring.

While there are no specific patents or research articles found that explicitly mention the use of this compound in dye formulations, its chemical structure is analogous to other aminophenols that are commonly used as dye precursors. orientjchem.org For instance, 3-aminophenol (B1664112) is a known coupler used in the synthesis of various dyes. scholarsresearchlibrary.com The presence of the additional methylamino group in this compound could potentially be used to modulate the properties of the resulting dye.

General Reaction for Azo Dye Synthesis

| Reactant 1 | Reactant 2 | Product |

| Diazonium Salt | Coupling Component (e.g., Phenol) | Azo Dye |

This is a generalized representation of the azo coupling reaction.

Future Research Directions

Development of Novel and Efficient Synthetic Routes for 3-Amino-2-(methylamino)phenol

The advancement of synthetic organic chemistry continually provides new tools for the construction of complex molecules. For this compound, future research should focus on developing synthetic pathways that offer improvements in efficiency, selectivity, and environmental impact over existing methods. A key area of interest is the exploration of catalytic C-H amination reactions. These methods offer a direct and atom-economical approach to installing amine functionalities, potentially streamlining the synthesis of this and related compounds.

Another promising avenue is the use of flow chemistry. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a robust flow synthesis for this compound would represent a significant manufacturing advancement. Furthermore, exploring biocatalytic routes, employing enzymes to carry out specific transformations, could lead to highly selective and environmentally benign synthetic processes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Amination | Atom economy, reduced step count, direct functionalization. | Development of selective catalysts for aromatic C-H amination. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for the synthesis of aminophenols. |

Exploration of Underutilized Reactivity Pathways

The unique arrangement of a primary amine, a secondary amine, and a hydroxyl group on the aromatic ring of this compound presents a rich landscape for chemical transformations that remain largely unexplored. Future research should aim to uncover and harness this latent reactivity. For instance, the vicinal diamine motif could be a precursor for the synthesis of heterocyclic compounds like quinoxalines, which are known for their biological activities mdpi.com. The development of selective N-arylation or N-alkylation reactions at either the primary or secondary amine would enable the creation of a diverse library of derivatives.

Moreover, the phenolic hydroxyl group can be leveraged for various reactions, including the synthesis of novel ethers and esters. The interplay between the different functional groups could also lead to interesting intramolecular reactions, potentially yielding novel polycyclic structures. Investigating the coordination chemistry of this compound with various metal centers could also lead to the development of new catalysts or materials with interesting electronic and magnetic properties.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design. Future research should employ advanced computational modeling to gain a deeper understanding of the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict the regioselectivity of various transformations. This can be particularly useful in understanding the differential reactivity of the two amino groups.

Molecular dynamics simulations could provide insights into the intermolecular interactions of this compound in different solvent environments and its interactions with biological macromolecules. Such studies are crucial for designing derivatives with specific binding properties. Furthermore, computational modeling can aid in the interpretation of spectroscopic data (e.g., NMR, IR) and predict the properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery process researchgate.net.

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity and selectivity. | Deeper understanding of reaction pathways and rational design of selective syntheses. |

| Molecular Dynamics (MD) | Simulation of intermolecular interactions and conformational analysis. | Insights into solvent effects and binding interactions with other molecules. |